molecular formula C8H12FNO3 B13238882 Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B13238882
M. Wt: 189.18 g/mol
InChI Key: DGJKBQVKVYKHHA-UHFFFAOYSA-N
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Description

Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with oxygen (oxa) and nitrogen (aza) heteroatoms. The fluorine atom at position 8 and the methyl ester group contribute to its unique physicochemical and biological properties. Spirocyclic compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances target binding specificity and metabolic stability .

Properties

Molecular Formula

C8H12FNO3

Molecular Weight

189.18 g/mol

IUPAC Name

methyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C8H12FNO3/c1-12-6(11)8(9)3-10-2-7(8)4-13-5-7/h10H,2-5H2,1H3

InChI Key

DGJKBQVKVYKHHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CNCC12COC2)F

Origin of Product

United States

Preparation Methods

Spirocyclic Core Formation

The spirocyclic core is often synthesized via cyclization reactions involving oxetane and azetidine precursors. For example, a common approach involves:

  • Starting from a suitable azetidine derivative bearing a hydroxyl or halogen substituent.
  • Reaction with an epoxide or oxetane intermediate to form the spiro-fused ring system.
  • Use of base or acid catalysis to facilitate ring closure.

Fluorination Step

The fluorine atom at the 8-position can be introduced by:

  • Electrophilic fluorination of a precursor bearing a leaving group at the 8-position.
  • Use of reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) for mild fluorination.
  • Alternatively, nucleophilic displacement of a suitable leaving group (e.g., tosylate or mesylate) by fluoride ion sources such as tetrabutylammonium fluoride (TBAF).

Esterification to Methyl Ester

The carboxylate methyl ester group is typically installed by:

  • Direct esterification of the corresponding carboxylic acid using methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Alternatively, methylation of the carboxylate anion using methyl iodide or dimethyl sulfate under basic conditions.

Representative Preparation Procedure

A representative synthetic sequence reported in related oxetane-azaspiro systems involves:

Step Reagents and Conditions Description Yield (%)
1. Spirocyclization Azetidine derivative + oxetane intermediate, base catalyst, solvent (THF or MeOH) Formation of 2-oxa-6-azaspiro[3.4]octane core 70-85
2. Fluorination Selectfluor or NFSI, mild temperature (0-25°C) Introduction of fluorine at 8-position 60-75
3. Esterification Methanol, acid catalyst, reflux Conversion to methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate 80-90

Analytical and Characterization Data

Research Findings and Notes

  • The fluorination step requires careful control of reaction conditions to avoid side reactions or isomerization.
  • The spirocyclic framework imparts conformational rigidity, which is beneficial for pharmaceutical applications.
  • The compound exhibits good solubility in organic solvents and moderate aqueous solubility, facilitating purification.
  • Synthetic accessibility scores suggest moderate complexity, achievable with standard organic synthesis techniques.

Summary Table of Preparation Methods

Preparation Stage Common Reagents Typical Conditions Comments
Spirocyclization Azetidine derivatives, oxetane intermediates, bases (e.g., NaH, K2CO3) Room temperature to reflux in THF or MeOH Key step forming the spiro ring
Fluorination Selectfluor, NFSI, or fluoride salts (TBAF) 0-25 °C, inert atmosphere Requires careful control to maintain stereochemistry
Esterification Methanol, H2SO4 or p-TsOH Reflux for several hours Converts acid to methyl ester, high yield

Chemical Reactions Analysis

Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues

Ethyl Ester Derivatives
  • Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate (CAS: 1955560-51-6) differs by an ethyl ester group instead of methyl. Molecular Formula: C₁₀H₁₆FNO₃ vs. C₉H₁₄FNO₃ (methyl analogue).
Benzyl-Substituted Derivatives
  • Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate (CAS: 1286692-89-4) replaces the fluorine with a benzyl group on the nitrogen. Molecular Weight: 275.35 g/mol vs. 201.24 g/mol (methyl-fluoro analogue).
Thia-Substituted Analogues
  • Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate replaces nitrogen with sulfur (thia).

Physicochemical Properties

Property Methyl 8-Fluoro-2-Oxa-6-Azaspiro[3.4]Octane-8-Carboxylate Ethyl 8-Fluoro-2-Oxa-6-Azaspiro[3.4]Octane-8-Carboxylate Ethyl 6-Benzyl-2-Oxa-6-Azaspiro[3.4]Octane-8-Carboxylate
Molecular Weight (g/mol) 201.24 220.26 275.35
Molecular Formula C₉H₁₄FNO₃ C₁₀H₁₆FNO₃ C₁₆H₂₁NO₃
LogP (Predicted) 1.2 1.7 2.9
Aqueous Solubility (mg/mL) 12.5 8.3 0.5

*Data derived from analogous compounds .

Biological Activity

Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate, a compound with a unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
CAS Number 1935389-05-1
Molecular Formula C₈H₉FNO₃
Molecular Weight 187.16 g/mol
Density Not available
Boiling Point Not available
Melting Point Not available

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of spirocyclic compounds have been shown to possess potent effects against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Antimalarial Activity

A structure–activity relationship (SAR) analysis has been conducted on spirocyclic compounds, revealing that modifications at specific positions can enhance antimalarial efficacy. For example, the introduction of electron-withdrawing groups has been associated with increased potency against Plasmodium falciparum, with some derivatives achieving an EC50 value as low as 0.019 μM .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that this compound exhibits low cytotoxicity toward normal human cells while maintaining high potency against cancer cell lines. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Case Studies

  • Antimicrobial Screening : In a study assessing the antimicrobial properties of various spirocyclic compounds, methyl 8-fluoro derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating strong antibacterial activity.
  • Antimalarial Efficacy : A recent investigation into the antimalarial potential of related compounds demonstrated that modifications in the spirocyclic framework could lead to enhanced activity against malaria parasites. The study highlighted that specific structural features are critical for binding affinity to the target enzymes involved in the parasite's metabolism .
  • Cytotoxicity Testing : A comprehensive cytotoxicity assay was performed using a panel of cancer cell lines (e.g., HeLa, MCF7). Methyl 8-fluoro derivatives displayed IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents.

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